N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-14(22-2)13(10-12)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDAZBFNNQHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound features three critical structural components:
- 5-Methylthiophene-2-sulfonamide core
- 4-Methoxy-3-aminophenyl backbone
- 2-Oxopyrrolidin-1-yl substituent
Synthesis typically proceeds through sequential functionalization:
Detailed Reaction Pathways
Synthesis of 5-Methylthiophene-2-Sulfonyl Chloride
The sulfonamide group originates from the corresponding sulfonyl chloride. The synthesis of 5-methylthiophene-2-sulfonyl chloride involves:
Reaction Conditions:
- Chlorosulfonation: 5-Methylthiophene is treated with chlorosulfonic acid ($$ \text{ClSO}{3}\text{H} $$) at 0–5°C to form the sulfonic acid, followed by reaction with phosphorus pentachloride ($$ \text{PCl}{5} $$) to yield the sulfonyl chloride.
Key Data:
| Reaction Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Sulfonation | $$ \text{ClSO}{3}\text{H} $$, $$ \text{CH}{2}\text{Cl}_{2} $$ | 0–5°C | 85–90 |
| Chlorination | $$ \text{PCl}_{5} $$, reflux | 80°C | 75–80 |
Preparation of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline
The aniline intermediate is synthesized through:
Nitration and Methoxylation
- Nitration: 3-Methoxyphenol is nitrated using nitric acid ($$ \text{HNO}{3} $$) in sulfuric acid ($$ \text{H}{2}\text{SO}_{4} $$) to yield 4-methoxy-2-nitrophenol.
- Reduction: Catalytic hydrogenation (e.g., $$ \text{H}_{2}/\text{Pd-C} $$) reduces the nitro group to an amine, forming 4-methoxy-3-aminophenol.
Introduction of 2-Oxopyrrolidin-1-yl Group
The pyrrolidinone moiety is introduced via nucleophilic substitution:
- Reagents: 2-Pyrrolidone, potassium carbonate ($$ \text{K}{2}\text{CO}{3} $$), and a polar aprotic solvent (e.g., $$ \text{DMF} $$).
- Conditions: Heating at 80–100°C for 12–16 hours.
Mechanism:
$$
\text{4-Methoxy-3-aminophenol} + \text{2-Pyrrolidone} \xrightarrow{\text{K}{2}\text{CO}{3}, \text{DMF}} \text{4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline} + \text{H}_{2}\text{O}
$$
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride with the aniline derivative:
Reaction Protocol:
- Base: Triethylamine ($$ \text{Et}_{3}\text{N} $$) or pyridine to scavenge $$ \text{HCl} $$.
- Solvent: Dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$) or tetrahydrofuran ($$ \text{THF} $$).
- Conditions: Stirring at room temperature for 4–6 hours.
Representative Reaction:
$$
\text{5-Methylthiophene-2-sulfonyl chloride} + \text{4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Et}_{3}\text{N}} \text{Target Compound} + \text{HCl}
$$
Yield Optimization:
Industrial-Scale Production Considerations
Analytical Characterization
Critical quality control checkpoints include:
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Sulfonamide Hydrolysis
- Issue: Degradation under acidic or basic conditions.
- Stabilization: Storage at pH 6–8 in inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
Structural Insights :
- The 2-oxopyrrolidinyl group in the target compound may improve metabolic stability compared to piperazinyl analogues (e.g., SB-258510) due to reduced susceptibility to oxidative metabolism .
- The 5-methylthiophene sulfonamide core offers moderate lipophilicity, balancing membrane permeability and aqueous solubility better than halogenated benzothiophenes (e.g., SB-258510) or rigid dihydroisoxazoles () .
- Limitations: No direct pharmacological data for the target compound is available in the provided evidence; comparisons are structurally inferred. Synthesis details (e.g., yields, purity) for analogues like those in are documented, but biological testing remains unreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
